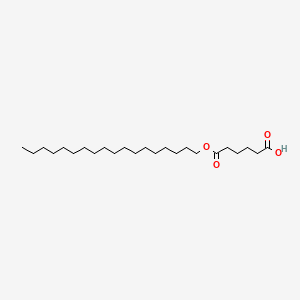
Hexanedioic acid, octadecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanedioic acid, octadecyl ester is an organic compound with the molecular formula C24H48O2. It is also known as octadecyl adipate. This compound is an ester formed from hexanedioic acid (adipic acid) and octadecanol (stearyl alcohol). Esters like this compound are commonly used in various industrial applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexanedioic acid, octadecyl ester can be synthesized through the esterification reaction between hexanedioic acid and octadecanol. The reaction typically involves heating the carboxylic acid (hexanedioic acid) with the alcohol (octadecanol) in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is as follows:
Hexanedioic acid+Octadecanol→Hexanedioic acid, octadecyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yields and purity of the ester.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanedioic acid, octadecyl ester primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into hexanedioic acid and octadecanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly used.
Major Products
Hydrolysis: Hexanedioic acid and octadecanol.
Transesterification: A different ester and alcohol, depending on the reactants used.
Applications De Recherche Scientifique
Hexanedioic acid, octadecyl ester has various applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the formulation of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in controlled-release pharmaceutical formulations.
Industry: Utilized as a lubricant and anti-wear agent in the production of cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of hexanedioic acid, octadecyl ester involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, its biocompatibility allows it to interact with cellular membranes and proteins without causing adverse reactions.
Comparaison Avec Des Composés Similaires
Hexanedioic acid, octadecyl ester can be compared with other esters of hexanedioic acid, such as:
Hexanedioic acid, ethyl ester: Used as a flavoring agent and solvent.
Hexanedioic acid, butyl ester: Employed as a plasticizer and in the production of synthetic lubricants.
Hexanedioic acid, methyl ester: Utilized in the synthesis of polymers and resins.
The uniqueness of this compound lies in its long alkyl chain, which imparts superior lubricating properties and biocompatibility compared to shorter-chain esters.
Propriétés
Numéro CAS |
90604-96-9 |
|---|---|
Formule moléculaire |
C24H46O4 |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
6-octadecoxy-6-oxohexanoic acid |
InChI |
InChI=1S/C24H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-28-24(27)21-18-17-20-23(25)26/h2-22H2,1H3,(H,25,26) |
Clé InChI |
ABXNBKQSDWIZQP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13792832.png)
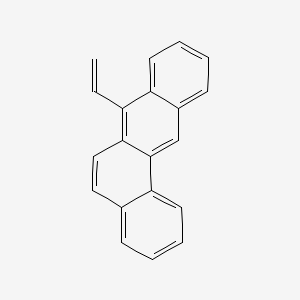



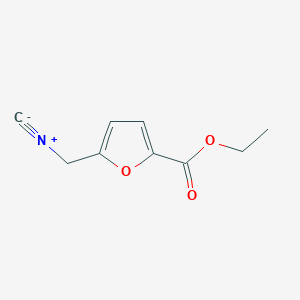
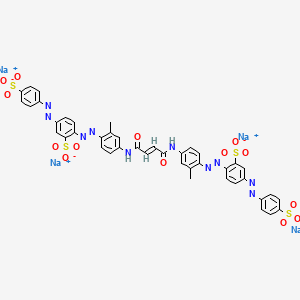
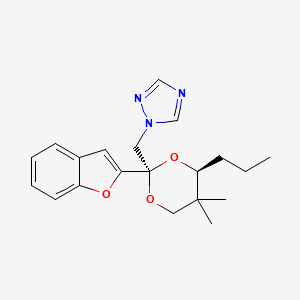
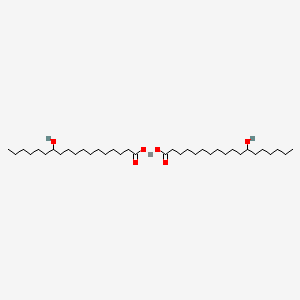


![Cyclohexane,[3-(ethoxymethoxy)propyl]-](/img/structure/B13792895.png)
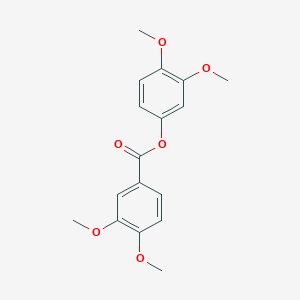
![N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13792927.png)
